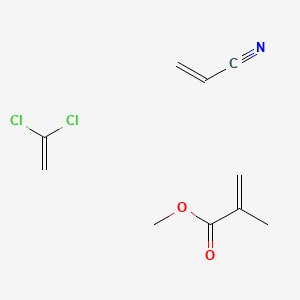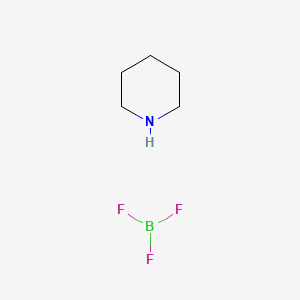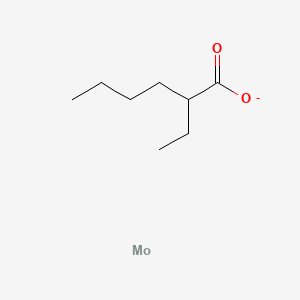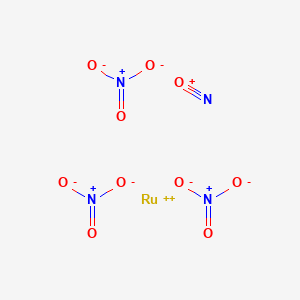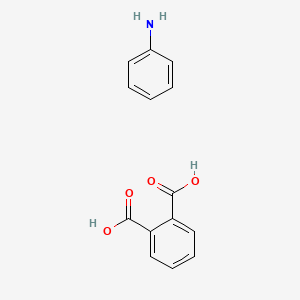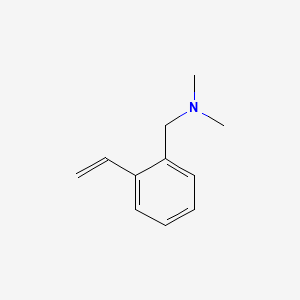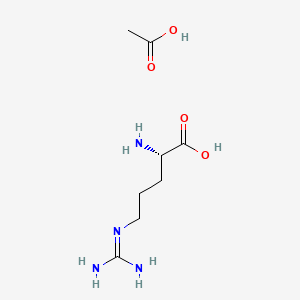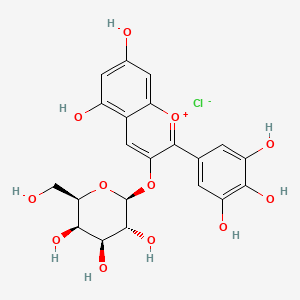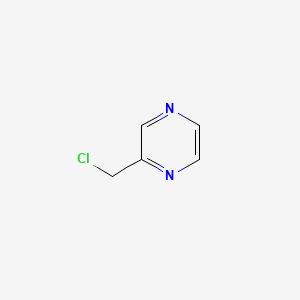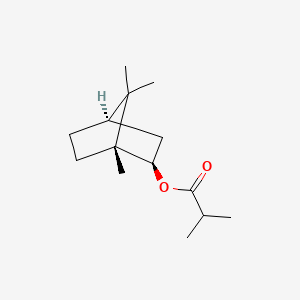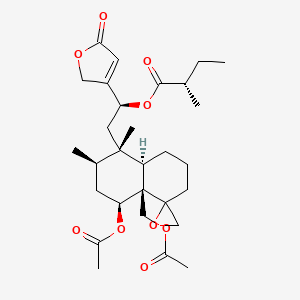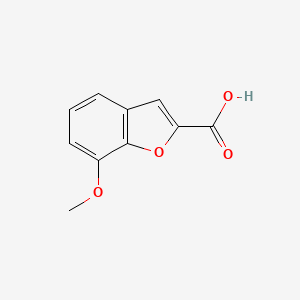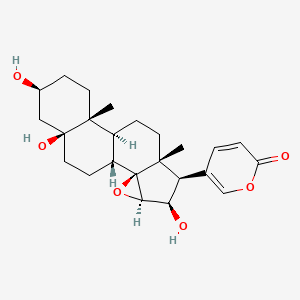
去乙酰基蟾蜍灵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desacetylcinobufotalin is a natural compound derived from the skin of the toad Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties . This compound has been studied for its ability to induce apoptosis in cancer cells, making it a subject of interest in pharmacological research .
科学研究应用
去乙酰基蟾蜍灵具有广泛的科学研究应用:
作用机制
去乙酰基蟾蜍灵主要通过诱导癌细胞凋亡发挥其作用。 它靶向参与细胞死亡的特定分子途径,包括激活半胱天蛋白酶和破坏线粒体功能 . 该化合物与参与细胞存活的关键蛋白质结合并抑制它们,导致程序性细胞死亡 .
生化分析
Biochemical Properties
Desacetylcinobufotalin plays a crucial role in biochemical reactions, primarily as an apoptosis inducer. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the mitochondrial pathway, where desacetylcinobufotalin increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 . This interaction leads to the activation of caspases, which are essential for the execution of apoptosis. Additionally, desacetylcinobufotalin has been shown to inhibit the activity of certain kinases involved in cell survival pathways, further promoting apoptosis in cancer cells .
Cellular Effects
Desacetylcinobufotalin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating the caspase cascade . This compound also influences cell signaling pathways, such as the PI3K-AKT and MAPK pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, desacetylcinobufotalin reduces cell proliferation and promotes cell death. Furthermore, it affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation . In addition to its anti-cancer effects, desacetylcinobufotalin has been reported to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of desacetylcinobufotalin involves several key steps. At the molecular level, desacetylcinobufotalin binds to and inhibits the activity of specific kinases, such as PI3K and AKT, which are involved in cell survival and proliferation pathways . This inhibition leads to the activation of downstream effectors, including the pro-apoptotic proteins Bax and caspases, resulting in apoptosis . Additionally, desacetylcinobufotalin modulates the expression of genes involved in apoptosis and cell cycle regulation by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the anti-cancer effects of desacetylcinobufotalin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desacetylcinobufotalin have been observed to change over time. The stability and degradation of desacetylcinobufotalin are critical factors that influence its long-term effects on cellular function. Studies have shown that desacetylcinobufotalin remains stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Over time, desacetylcinobufotalin continues to induce apoptosis in cancer cells, with sustained inhibition of cell proliferation and survival pathways . Long-term studies in vitro and in vivo have demonstrated that desacetylcinobufotalin maintains its anti-cancer activity, although the extent of its effects may vary depending on the experimental conditions and duration of treatment .
Dosage Effects in Animal Models
The effects of desacetylcinobufotalin vary with different dosages in animal models. At lower doses, desacetylcinobufotalin has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, desacetylcinobufotalin may exhibit toxic effects, including cardiotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this threshold may lead to adverse effects. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of desacetylcinobufotalin while minimizing its toxicity in animal models.
Metabolic Pathways
Desacetylcinobufotalin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to affect the metabolism of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, desacetylcinobufotalin influences the levels of reactive oxygen species (ROS) and antioxidant enzymes, contributing to its pro-apoptotic effects . The metabolic pathways affected by desacetylcinobufotalin are critical for its anti-cancer activity, as they regulate cellular energy balance and redox homeostasis.
Transport and Distribution
Desacetylcinobufotalin is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . The localization and accumulation of desacetylcinobufotalin within cells are influenced by these transporters, affecting its bioavailability and therapeutic efficacy . Additionally, desacetylcinobufotalin may bind to plasma proteins, which can impact its distribution and clearance from the body .
Subcellular Localization
The subcellular localization of desacetylcinobufotalin is crucial for its activity and function. Desacetylcinobufotalin has been reported to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential and activating the caspase cascade . Targeting signals and post-translational modifications may direct desacetylcinobufotalin to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of desacetylcinobufotalin is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.
准备方法
合成路线和反应条件
去乙酰基蟾蜍灵可以通过蟾蜍灵的水解合成,这涉及到去除一个乙酰基。 该反应通常需要酸性或碱性条件来促进水解过程 . 合成路线涉及到使用诸如甲醇或乙醇之类的溶剂,并且反应通常在升高的温度下进行以确保完全转化 .
工业生产方法
去乙酰基蟾蜍灵的工业生产涉及从Bufo bufo gargarizans Cantor 的皮肤中提取蟾蜍灵,然后进行水解以获得去乙酰基蟾蜍灵 . 提取过程包括干燥、研磨和溶剂提取等步骤,然后使用色谱技术进行纯化 .
化学反应分析
反应类型
去乙酰基蟾蜍灵会发生各种化学反应,包括:
氧化: 它可以被氧化形成更具反应性的中间体。
还原: 还原反应可以将其转化为氧化程度较低的形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成更具反应性的中间体,而还原会产生氧化程度较低的去乙酰基蟾蜍灵形式 .
相似化合物的比较
类似化合物
蟾蜍灵: 去乙酰基蟾蜍灵的母体化合物。
蟾酥素: 另一种具有类似抗癌特性的蟾蜍二烯内酯。
蟾蜍毒素: 一种具有强大生物活性的相关化合物.
独特性
去乙酰基蟾蜍灵的独特之处在于其特定的结构,与蟾蜍灵相比缺少一个乙酰基。 这种结构差异导致其独特的生物活性药代动力学特性 . 它以高效力诱导癌细胞凋亡的能力使其有别于其他类似化合物 .
属性
CAS 编号 |
4099-30-3 |
|---|---|
分子式 |
C24H32O6 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1 |
InChI 键 |
FRYICJTUIXEEGK-VGKSGQJVSA-N |
SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
手性 SMILES |
C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |
规范 SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


